Amedalin hydrochloride
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Overview
Description
Amedalin Hydrochloride is a selective norepinephrine reuptake inhibitor developed in the 1970s. It was synthesized as an antidepressant but was never marketed. The compound has no significant effect on the reuptake of serotonin and dopamine and lacks antihistamine or anticholinergic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amedalin Hydrochloride involves the cyclization of 3-methyl-3-(3-methylaminopropyl)-1-phenyl-2-indolinone. The reaction conditions typically include the use of a strong acid catalyst to facilitate the cyclization process .
Industrial Production Methods
This would likely include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Amedalin Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and aromatic ring positions
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted analogs of this compound.
Scientific Research Applications
Chemistry: Used as a model compound for studying selective norepinephrine reuptake inhibition.
Biology: Investigated for its effects on neurotransmitter systems and potential therapeutic applications.
Medicine: Explored as a potential antidepressant, although it was never marketed.
Industry: Potential applications in the synthesis of related compounds and as a reference standard in analytical chemistry
Mechanism of Action
Amedalin Hydrochloride exerts its effects by selectively inhibiting the reuptake of norepinephrine. This increases the concentration of norepinephrine in the synaptic cleft, enhancing its neurotransmitter activity. The compound does not significantly affect the reuptake of serotonin and dopamine, nor does it have antihistamine or anticholinergic properties .
Comparison with Similar Compounds
Similar Compounds
Daledalin: Another selective norepinephrine reuptake inhibitor with similar properties.
Indoline Derivatives: Compounds with similar structures and pharmacological activities.
Oxindoles: A class of compounds that share structural similarities with Amedalin Hydrochloride
Uniqueness
This compound is unique in its selective inhibition of norepinephrine reuptake without significant effects on serotonin and dopamine. This specificity makes it a valuable compound for studying the role of norepinephrine in depression and other neurological conditions .
Properties
CAS No. |
22232-73-1 |
---|---|
Molecular Formula |
C19H23ClN2O |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
3-methyl-3-[3-(methylamino)propyl]-1-phenylindol-2-one;hydrochloride |
InChI |
InChI=1S/C19H22N2O.ClH/c1-19(13-8-14-20-2)16-11-6-7-12-17(16)21(18(19)22)15-9-4-3-5-10-15;/h3-7,9-12,20H,8,13-14H2,1-2H3;1H |
InChI Key |
DDOCDXCKSVDRHL-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)CCCNC.Cl |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)CCCNC.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Amedalin Hydrochloride; Amedalin Hydrochloride [USAN]; Amedalin HCl; UNII-0EMF539HN0; UK 3540-1; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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